1'-cycloheptyl-1,4'-bipiperidine
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Overview
Description
1'-cycloheptyl-1,4'-bipiperidine (CHBP) is a synthetic compound that belongs to the class of piperidine derivatives. CHBP has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 1'-cycloheptyl-1,4'-bipiperidine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. This compound has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce dopamine levels in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to reduce pain and inflammation, possibly through its effects on the sigma-1 receptor. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1'-cycloheptyl-1,4'-bipiperidine is its unique chemical structure, which makes it a promising candidate for drug development. This compound has also been shown to have low toxicity, which is a desirable characteristic for a potential therapeutic agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1'-cycloheptyl-1,4'-bipiperidine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Although the mechanism of action of this compound is not fully understood, it has been shown to have a range of biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 1'-cycloheptyl-1,4'-bipiperidine involves the reaction between cycloheptanone and piperidine in the presence of a reducing agent. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be enhanced through recrystallization and purification techniques.
Scientific Research Applications
1'-cycloheptyl-1,4'-bipiperidine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, analgesic, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-cycloheptyl-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-2-5-9-16(8-4-1)19-14-10-17(11-15-19)18-12-6-3-7-13-18/h16-17H,1-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDMLYPTBPIWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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